Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester
Description
The (S)-configuration at the sulfur atom indicates stereochemical specificity, which may influence its reactivity and biological activity.
Properties
CAS No. |
156332-46-6 |
|---|---|
Molecular Formula |
C5H8O5S |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
2-[(S)-(2-methoxy-2-oxoethyl)sulfinyl]acetic acid |
InChI |
InChI=1S/C5H8O5S/c1-10-5(8)3-11(9)2-4(6)7/h2-3H2,1H3,(H,6,7)/t11-/m0/s1 |
InChI Key |
LKOZEGJLDIXKIU-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C[S@@](=O)CC(=O)O |
Canonical SMILES |
COC(=O)CS(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Sulfide Precursors
The most common route to sulfoxides involves oxidizing sulfides. For the target compound, this would require a sulfide precursor with the carboxymethyl methyl ester backbone.
Key Steps
- Sulfide Synthesis : Prepare the sulfide intermediate by reacting a carboxymethyl methyl ester with a thiol or thiolate.
- Oxidation : Use an oxidizing agent to convert the sulfide to a sulfoxide.
Reagents and Conditions
Example Protocol (Adapted from):
- Sulfide Preparation : React methyl thioglycolate with a carboxymethyl methyl ester derivative under acidic conditions (e.g., H₂SO₄).
- Oxidation : Treat the sulfide with 35% H₂O₂ in CH₂Cl₂ at 30°C for 10–13 hours. Monitor reaction progress via HPLC.
- Workup : Neutralize with NH₄OH, extract with organic solvent, and crystallize from isopropyl acetate at −10°C.
Chiral Resolution
If racemic sulfoxide is obtained, resolution via chiral chromatography or diastereomeric salt formation is required.
Resolution Methods
| Method | Reagents/Conditions | Purity Achieved | Source |
|---|---|---|---|
| Chiral HPLC (C18 column) | Mobile phase: acetonitrile/water | >98% ee | |
| Diastereomeric Salt | (R)-Mandelic acid, EtOH/H₂O | 95–99% ee |
Alternative Synthetic Routes
Sulfoxide Transfer
Though less common, sulfoxide transfer reagents (e.g., dimethyl sulfone) can be used:
- React carboxymethyl methyl ester with a sulfoxide donor under basic conditions.
- Limitation : Poor regioselectivity and low yields.
Critical Challenges and Solutions
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester can undergo various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the corresponding sulfide
Substitution: Formation of substituted esters or amides
Scientific Research Applications
Pharmaceutical Applications
Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester has been explored for its potential in drug formulation and development. Its sulfonic group enhances solubility and bioavailability, making it a candidate for various therapeutic agents.
Case Study: Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of sulfonic acids showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.
Agricultural Applications
The compound has also been investigated for its use in agriculture as a biopesticide or plant growth promoter. Its ability to enhance the growth of certain crops while providing protection against pests makes it a valuable addition to sustainable agricultural practices.
Case Study: Plant Growth Promotion
A study on the effects of sulfonic acid derivatives on plant growth revealed that this compound can stimulate root development and increase biomass in crops like Zea mays (corn). The findings showed a significant increase in root length and overall plant height when treated with the compound .
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of various chemicals and as an intermediate in the production of specialty chemicals.
Case Study: Synthesis of Fine Chemicals
The compound serves as an important intermediate in synthesizing fine chemicals used in cosmetics and personal care products. Its unique chemical structure allows it to participate in reactions that yield complex molecules with desirable properties .
Data Table: Summary of Applications
| Application Area | Specific Use | Observations |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against Staphylococcus aureus |
| Agriculture | Biopesticide and growth promoter | Enhanced root development in Zea mays |
| Industrial Chemistry | Intermediate for fine chemicals | Used in cosmetics and personal care products |
Mechanism of Action
The mechanism of action of acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems . Additionally, the ester group can undergo hydrolysis, releasing acetic acid and methanol, which can further interact with cellular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sulfur-Containing Esters
Acetic Acid, [(Carboxymethyl)Thio]-, 1-Methyl Ester (CAS 91114-48-6)
- Structure : Replaces the sulfinyl (S=O) group with a thioether (S) linkage.
- Properties : Lower polarity due to the absence of the sulfinyl group, leading to differences in solubility and boiling point. Predicted pKa of 3.62 suggests moderate acidity, likely from the carboxylic acid moiety if hydrolyzed .
- Applications: Potential as a thioglycolate derivative in polymer cross-linking or as a biochemical probe .
Acetic Acid, [(2-Chloro-4-Nitrophenyl)Sulfinyl]-, 1-Methylethyl Ester (CAS 139326-41-3)
- Structure : Features a sulfinyl group attached to a substituted phenyl ring (chloro-nitro substituent) and an isopropyl ester.
- Properties : Enhanced steric hindrance and electron-withdrawing effects from the nitro group increase stability against hydrolysis compared to the target compound. Used as a synthetic precursor in pharmaceuticals .
Dithiobenzoic Acid Carboxymethyl Ester (CAS 942-91-6)
Methyl Esters of Carboxylic Acids
Methyl Acetate (CAS 79-20-9)
- Structure : Simplest methyl ester of acetic acid.
- Properties : Boiling point ~57°C, low polarity. Lacks functional groups (e.g., sulfinyl), making it less reactive in nucleophilic substitutions. Primarily used as a solvent .
2-[(2-Methoxy-2-Oxoethyl)Sulfanyl]Acetic Acid (CAS 91114-48-6)
Physicochemical Properties Comparison
Stability and Hydrolysis
- Sulfinyl esters are more prone to hydrolysis than thioethers due to the electrophilic sulfur atom. shows that ester groups adjacent to sulfinyl moieties may hydrolyze under acidic conditions to yield carboxylic acids .
Biological Activity
Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester, also known as a sulfoxide derivative, has garnered attention for its potential biological activities. This compound's unique structure suggests various interactions with biological systems, which can lead to significant pharmacological effects. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is C4H8O4S, and its structure features a methyl ester group attached to a sulfinyl group. The stereochemistry indicated by the (S) configuration plays a crucial role in its biological activity.
Antimicrobial Activity
Research has shown that compounds containing sulfoxide moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives of sulfoxides displayed significant activity against various strains of bacteria and fungi. Specifically, the compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showing varying degrees of effectiveness.
Table 1: Antimicrobial Activity of Acetic Acid Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Antioxidant Properties
The antioxidant capacity of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibits moderate antioxidant activity, which may be attributed to its ability to donate electrons and neutralize free radicals.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 45 |
| ABTS Scavenging | 50 |
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of acetic acid derivatives in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester showed a significant reduction in infection severity compared to control groups.
Case Study 2: Antioxidant Effects in Cellular Models
In vitro studies using human cell lines demonstrated that treatment with the compound led to a decrease in oxidative stress markers. This suggests potential applications in preventing oxidative damage in various diseases.
The biological activities of this compound can be attributed to its ability to interact with cellular targets. The sulfoxide group is known to participate in redox reactions, which may enhance its antimicrobial and antioxidant properties.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions (e.g., time, catalysts) influence yield?
Methodological Answer: The compound can be synthesized via esterification or carbomethoxymethylation. Key methods include:
-
Esterification : Reacting L-menthol with acetic anhydride under controlled time and temperature. Evidence shows yield optimization using equation:
Variations in reaction time (e.g., 2–6 hours) significantly impact yield due to competing hydrolysis .
-
Carbomethoxymethylation : Using methyl bromoacetate under basic conditions to introduce the carboxymethyl group. This requires protecting/deprotecting steps (e.g., benzylation) to avoid side reactions .
Q. Table 1: Synthesis Optimization
| Method | Conditions | Yield Range | Key References |
|---|---|---|---|
| Esterification | Acetic anhydride, 4–6 hours | 60–75% | |
| Carbomethoxymethylation | Methyl bromoacetate, reflux | 50–68% |
Q. How can spectroscopic techniques confirm the compound’s structure and purity?
Methodological Answer:
- NMR : H NMR identifies ester methyl groups (δ 3.6–3.8 ppm) and sulfinyl protons (δ 2.8–3.2 ppm). C NMR confirms carboxymethyl (δ 170–175 ppm) and ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : Molecular ion peaks ([M+H]) and fragmentation patterns (e.g., loss of –OCH) validate the structure. NIST databases provide reference spectra .
- IR Spectroscopy : Ester C=O stretches (\sim1740 cm) and sulfinyl S=O (\sim1040 cm) confirm functional groups .
Advanced Research Questions
Q. What mechanistic insights explain stereoselectivity in sulfinyl group formation?
Methodological Answer: The (S)-sulfinyl configuration arises from chiral induction during sulfoxidation. Key factors:
- Chiral Catalysts : Use of titanium(IV) isopropoxide with L-(+)-diethyl tartrate promotes enantioselective oxidation of thioethers to sulfoxides .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize transition states, enhancing stereochemical control .
- Kinetic vs. Thermodynamic Control : Shorter reaction times favor kinetic products (e.g., (S)-isomer), while prolonged heating may racemize the product .
Q. How does pH and temperature affect the compound’s stability, and what methods assess degradation?
Methodological Answer:
- Stability Studies :
- Analytical Workflow :
Q. How can computational modeling predict reactivity or interactions of this compound?
Methodological Answer:
- DFT Calculations : Model transition states for sulfoxidation to predict enantiomeric excess. Gaussian or ORCA software packages are used with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate ester hydrolysis in aqueous environments to identify solvent-accessible sites .
- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
Q. What are the contradictions in yield calculations across studies, and how can they be resolved?
Methodological Answer: Discrepancies arise from:
Q. What alternative esterification strategies avoid common side reactions (e.g., hydrolysis)?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (minutes vs. hours), minimizing hydrolysis .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable room-temperature esterification with high regioselectivity .
- Protecting Groups : Temporarily block sulfinyl groups with trimethylsilyl chloride to prevent oxidation during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
